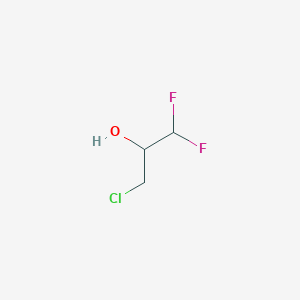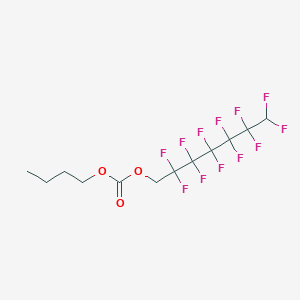![molecular formula C24H35NO18 B12088415 alpha-D-Mannopyranoside, 4-nitrophenyl O-alpha-D-mannopyranosyl-(1-->3)-O-[alpha-D-mannopyranosyl-(1-->6)]- CAS No. 443346-78-9](/img/structure/B12088415.png)
alpha-D-Mannopyranoside, 4-nitrophenyl O-alpha-D-mannopyranosyl-(1-->3)-O-[alpha-D-mannopyranosyl-(1-->6)]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-Mannopyranoside, 4-nitrophenyl O-alpha-D-mannopyranosyl-(1–>3)-O-[alpha-D-mannopyranosyl-(1–>6)]- is a complex carbohydrate derivative. It is a synthetic compound that features a nitrophenyl group attached to a mannopyranoside backbone. This compound is often used in biochemical research due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Mannopyranoside, 4-nitrophenyl O-alpha-D-mannopyranosyl-(1–>3)-O-[alpha-D-mannopyranosyl-(1–>6)]- typically involves multiple steps. The process begins with the protection of hydroxyl groups on the mannopyranoside units, followed by the selective introduction of the nitrophenyl group. The final step involves the deprotection of the hydroxyl groups to yield the target compound. Common reagents used in this synthesis include acetic anhydride, pyridine, and nitrophenol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures. The use of high-purity reagents and solvents is crucial to ensure the consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-D-Mannopyranoside, 4-nitrophenyl O-alpha-D-mannopyranosyl-(1–>3)-O-[alpha-D-mannopyranosyl-(1–>6)]- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitrophenyl group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity.
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted mannopyranosides. These products are often used as intermediates in further chemical synthesis or as probes in biochemical assays.
Applications De Recherche Scientifique
Alpha-D-Mannopyranoside, 4-nitrophenyl O-alpha-D-mannopyranosyl-(1–>3)-O-[alpha-D-mannopyranosyl-(1–>6)]- has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study glycosidase activity.
Biology: Employed in cell biology to investigate carbohydrate-protein interactions.
Medicine: Utilized in drug development as a model compound for studying glycosylation processes.
Industry: Applied in the production of diagnostic reagents and biochemical sensors.
Mécanisme D'action
The mechanism of action of alpha-D-Mannopyranoside, 4-nitrophenyl O-alpha-D-mannopyranosyl-(1–>3)-O-[alpha-D-mannopyranosyl-(1–>6)]- involves its interaction with specific enzymes and proteins. The nitrophenyl group acts as a chromogenic reporter, allowing for the detection of enzymatic activity. The compound binds to the active site of glycosidases, leading to the cleavage of the glycosidic bond and the release of the nitrophenyl group, which can be quantitatively measured.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl alpha-D-glucopyranoside: Similar structure but with a glucopyranoside backbone.
4-Nitrophenyl beta-D-galactopyranoside: Features a galactopyranoside backbone.
4-Nitrophenyl alpha-D-mannopyranoside: Lacks the additional mannopyranosyl units.
Uniqueness
Alpha-D-Mannopyranoside, 4-nitrophenyl O-alpha-D-mannopyranosyl-(1–>3)-O-[alpha-D-mannopyranosyl-(1–>6)]- is unique due to its multi-mannopyranosyl structure, which provides multiple sites for enzymatic interaction. This makes it particularly useful in studying complex glycosylation processes and enzyme kinetics.
Propriétés
Numéro CAS |
443346-78-9 |
|---|---|
Formule moléculaire |
C24H35NO18 |
Poids moléculaire |
625.5 g/mol |
Nom IUPAC |
(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-(4-nitrophenoxy)-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H35NO18/c26-5-10-13(28)16(31)18(33)22(40-10)38-7-12-15(30)21(43-23-19(34)17(32)14(29)11(6-27)41-23)20(35)24(42-12)39-9-3-1-8(2-4-9)25(36)37/h1-4,10-24,26-35H,5-7H2/t10-,11-,12-,13-,14-,15-,16+,17+,18+,19+,20+,21+,22+,23-,24+/m1/s1 |
Clé InChI |
WZQKXMSRAHORNV-NXJXHZNCSA-N |
SMILES isomérique |
C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amine](/img/structure/B12088355.png)





amine](/img/structure/B12088388.png)


![Methyl 2-methyl-1,5-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B12088394.png)
![7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride](/img/structure/B12088395.png)

